Potassium metavanadate

Vue d'ensemble

Description

Potassium metavanadate is a chemical compound with the formula KVO₃. It appears as a colorless to light green crystalline solid and is denser than water. This compound is known for its various applications in industries such as chemical manufacturing, glass and ceramics, and pharmaceuticals. It is also used as a catalyst, mordant, and in the production of dyes, inks, and laundry compounds .

Méthodes De Préparation

Potassium metavanadate can be synthesized through several methods. One common method involves the reaction of ammonium metavanadate with potassium hydroxide. The process includes heating the mixture to remove ammonia, followed by evaporative crystallization to obtain this compound solid . Another method involves dissolving ammonium poly-vanadate with potassium hydroxide, filtering, and crystallizing the solution to obtain the solid compound . Industrial production methods often involve the use of microwave heating and vacuum conditions to enhance the reaction efficiency and reduce energy consumption .

Analyse Des Réactions Chimiques

Potassium metavanadate is a weak oxidizing agent and can undergo various chemical reactions. It reacts with strong or weak reducing agents, and when combined with hydrogen peroxide or chromic acid, it can generate various forms of oxygen beneficial in chemical reactions . The compound is stable under normal ambient conditions but may decompose upon heating to produce corrosive and toxic fumes . Major products formed from these reactions include vanadium oxides and other vanadium-containing compounds.

Applications De Recherche Scientifique

Catalytic Applications

Potassium metavanadate serves as a catalyst in several chemical reactions due to its properties as a weak oxidizing agent. Its catalytic activity is particularly noted in:

- Organic Synthesis : KVO₃ has been used to facilitate oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. This is crucial in the production of fine chemicals and pharmaceuticals.

- Environmental Remediation : It has been investigated for its potential in catalyzing reactions that degrade organic pollutants, making it a candidate for wastewater treatment technologies.

Corrosion Inhibition

In industrial settings, this compound is employed as a corrosion inhibitor. This application is particularly relevant in:

- Chemical Fertilizer Industry : KVO₃ is used to protect metal surfaces from corrosion during the production and storage of fertilizers.

- Glass and Ceramics : Its ability to form protective layers on metal surfaces enhances the durability of equipment used in these industries.

Photocatalytic Properties

Recent studies have highlighted this compound's effectiveness as a photocatalyst, especially in the degradation of dyes under visible light. Notable findings include:

- Photodegradation of Methylene Blue : Research indicates that KVO₃ can achieve over 90% degradation of methylene blue dye within 30 minutes when exposed to simulated solar light. This property is attributed to its structural characteristics that facilitate electron-hole separation, enhancing photocatalytic efficiency .

Pharmaceutical Applications

This compound has shown promise in biomedical research:

- Antidiabetic Effects : Studies suggest that KVO₃ can inhibit protein tyrosine phosphatases (PTPases), which play a role in insulin signaling pathways. This inhibition may help improve glucose homeostasis, making it a potential candidate for developing antidiabetic therapies .

Comparison with Other Vanadium Compounds

This compound is often compared with other vanadium compounds like sodium metavanadate and ammonium metavanadate. While they share similar chemical properties, their specific applications can differ significantly:

| Compound | Primary Use | Unique Characteristics |

|---|---|---|

| This compound | Catalyst, Corrosion Inhibitor | Effective in photocatalysis |

| Sodium Metavanadate | Antidiabetic Agent | Improves fasting plasma glucose levels |

| Ammonium Metavanadate | Precursor for synthesis | High solubility and reactivity |

Case Study 1: Photocatalysis for Wastewater Treatment

A study conducted by Nadolska et al. demonstrated the synthesis of K₂V₆O₁₆·nH₂O nanobelts and KV₃O₈ microplatelets as efficient photocatalysts for dye degradation under visible light. The research illustrated how varying synthesis temperatures affected the photocatalytic performance, leading to over 90% degradation efficiency within 30 minutes .

Case Study 2: Antidiabetic Research

Research published in various journals highlights this compound's role in modulating insulin signaling pathways through PTPase inhibition. This property has prompted investigations into its potential use as an adjunct therapy for diabetes management .

Mécanisme D'action

The mechanism of action of potassium metavanadate involves its role as an oxidizing agent. It can mimic the effects of insulin by activating mitogen-activated protein kinases and S6 kinases, which are involved in glucose metabolism . This activation leads to increased nonoxidative glucose disposal and improved glucose homeostasis. The compound also interacts with various molecular targets and pathways, including those involved in insulin signaling .

Comparaison Avec Des Composés Similaires

Potassium metavanadate is often compared with other vanadium compounds such as sodium metavanadate and ammonium metavanadate. These compounds share similar chemical properties and applications but differ in their specific uses and reactivity. For example, sodium metavanadate is also used as an antidiabetic agent and has been shown to improve fasting plasma glucose levels and insulin requirements in diabetic patients . Ammonium metavanadate, on the other hand, is commonly used in the preparation and purification of other vanadium compounds . The unique properties of this compound, such as its stability and reactivity, make it a valuable compound in various industrial and research applications.

Similar Compounds

- Sodium metavanadate

- Ammonium metavanadate

- Vanadyl sulfate

- Vanadium pentoxide

Activité Biologique

Potassium metavanadate (KVO₃) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cellular signaling, enzyme inhibition, and potential therapeutic applications. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

This compound is a white crystalline compound with the empirical formula KVO₃ and a molecular weight of 138.04 g/mol. It is soluble in water and exhibits amphoteric properties, acting as both an acid and a base depending on pH conditions. The compound can be synthesized through various methods, including the reaction of potassium hydroxide with vanadium pentoxide or by reacting sodium metavanadate with potassium chloride .

Inhibition of Na-K-ATPase

One of the primary biological activities of this compound involves its role as an inhibitor of Na-K-ATPase, an essential enzyme that regulates sodium and potassium ion concentrations across cell membranes. Studies have shown that vanadate compounds, including this compound, can inhibit Na-K-ATPase activity in various tissues:

- In vitro Studies : Vanadate has been demonstrated to inhibit Na-K-ATPase in vascular smooth muscle cells (VSMCs), with maximal inhibitory effects observed at specific potassium concentrations (10-20 mEq/liter). This inhibition was found to be concentration-dependent, with effective concentrations ranging from to M .

- Chronic Potassium Loading : In animal studies involving rats subjected to chronic potassium loading, high tissue levels of vanadium were associated with increased Na-K-ATPase activity in renal and colonic tissues, suggesting a complex regulatory role for vanadium in potassium homeostasis .

Insulin Mimetic Effects

This compound has been studied for its insulin-mimetic properties. Research indicates that vanadate compounds can enhance insulin signaling pathways:

- Cellular Uptake Studies : In experiments involving 3T3-L1 adipocytes, sodium decavanadate (NaDeca) was shown to stimulate glucose uptake by approximately 62% at a concentration of 30 µM. This effect is believed to be mediated by the activation of signaling pathways involving protein kinase B (AKT) and AMP-activated protein kinase (AMPK) .

- Insulin Release : In pancreatic β-cells, vanadate compounds have been reported to enhance insulin secretion through mechanisms involving tyrosine phosphorylation of insulin receptor substrates (IRS-1 and IRS-2). This suggests that this compound may play a role in diabetes management by improving insulin sensitivity .

Photocatalytic Activity

Recent studies have also explored the photocatalytic properties of this compound. Research indicates that vanadates can act as effective photocatalysts under visible light:

- Photodegradation Studies : Potassium vanadates such as KV₃O₈ have demonstrated significant photocatalytic activity in degrading organic dyes like methylene blue under simulated solar light. The efficiency of degradation reached over 90% within 30 minutes, attributed to the presence of V(IV) species .

Case Studies

Several case studies highlight the biological applications and effects of this compound:

- Diabetes Management : A study focused on the effects of vanadium compounds on glucose metabolism showed that treatment with sodium decavanadate improved glucose uptake in adipocytes and enhanced insulin release from pancreatic cells .

- Cardiovascular Health : Investigations into the effects of vanadate on vascular smooth muscle cells indicated potential benefits for cardiovascular health by modulating Na-K-ATPase activity and influencing cellular ion homeostasis .

- Environmental Applications : this compound has been studied for its potential use in environmental remediation processes, particularly in photocatalytic degradation of pollutants .

Propriétés

IUPAC Name |

potassium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFYGYJPBUKISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

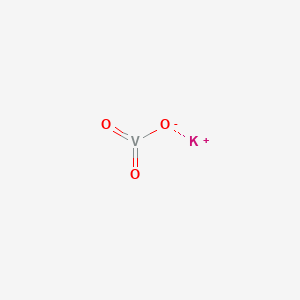

[O-][V](=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K.O3V, KVO3, KO3V | |

| Record name | POTASSIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium vanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893969 | |

| Record name | Potassium metavanadate (KVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | POTASSIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13769-43-2 | |

| Record name | POTASSIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium metavanadate (KVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S0516D6VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.